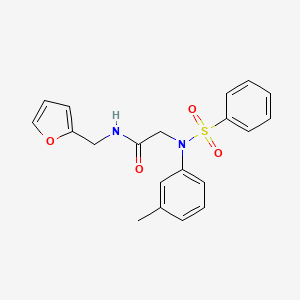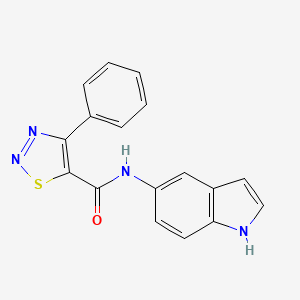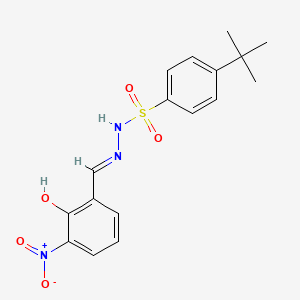
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It has been widely studied for its potential therapeutic applications in treating anemia, chronic kidney disease, and other hypoxia-related disorders. In
Mécanisme D'action
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting hypoxia-inducible factor prolyl hydroxylase, which is an enzyme that regulates the stability of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a key role in the cellular response to hypoxia. By inhibiting HIF prolyl hydroxylase, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilizes HIF and increases the expression of erythropoietin, which leads to an increase in red blood cell count and hemoglobin levels.
Biochemical and Physiological Effects:
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase erythropoietin production, which leads to an increase in red blood cell count and hemoglobin levels. This can improve oxygen delivery to tissues and organs, which can be beneficial in treating anemia, chronic kidney disease, and other hypoxia-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it can be used to study the role of HIF in various cellular processes. However, one limitation is that N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be expensive and may not be readily available in all labs.
Orientations Futures
There are several future directions for research on N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is exploring its potential therapeutic applications in other hypoxia-related disorders, such as ischemic heart disease and stroke. Another area of interest is investigating the potential side effects of long-term use of N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, as well as developing new and more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanisms of action of N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and how it interacts with other cellular pathways.
Méthodes De Synthèse
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-furancarboxaldehyde with 3-methylbenzylamine to produce N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to yield N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is the final product.
Applications De Recherche Scientifique
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating anemia, chronic kidney disease, and other hypoxia-related disorders. In preclinical studies, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase erythropoietin production, which can lead to an increase in red blood cell count and hemoglobin levels. In clinical trials, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in treating anemia in patients with chronic kidney disease.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-16-7-5-8-17(13-16)22(27(24,25)19-10-3-2-4-11-19)15-20(23)21-14-18-9-6-12-26-18/h2-13H,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLQXYXPCZRMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)
![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)
